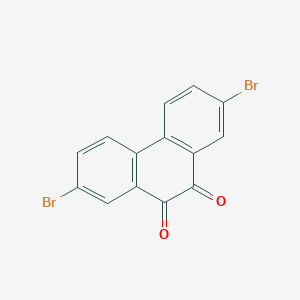

2,7-Dibromophenanthrene-9,10-dione

Overview

Description

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2,7-dibromophenanthrene-9,10-dione, often involves catalytic hydrogenation and bromination steps. An efficient synthesis route has been demonstrated for related compounds through reactions involving phenanthrene-9,10-dione or its hydroxylated forms. These syntheses utilize conditions that promote cyclization, bromination, and functionalization steps leading to the desired brominated phenanthrenequinones (Calderazzo et al., 2004; Grisorio et al., 2007).

Molecular Structure Analysis

The molecular structure of phenanthrenequinone derivatives is characterized by analytical and spectroscopic methods, including X-ray and CP/MAS 13C-NMR analyses. These studies reveal the planar nature of the molecules, their crystalline arrangement, and the presence of intermolecular hydrogen bonds, which are crucial for their stability and reactivity (Calderazzo et al., 2004).

Chemical Reactions and Properties

Phenanthrenequinones undergo a variety of chemical reactions, including photoinduced transformations, cascade reactions, and palladium-catalyzed annulations. These reactions enable the synthesis of complex organic structures and are pivotal in the creation of conjugated polymers and other functionalized organic materials (Suginome et al., 1994; Worlikar et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of bromine atoms significantly affects its physical characteristics, making it more amenable to certain chemical reactions and applications in material science (Alameddine et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity towards nucleophiles, electrophiles, and its potential to undergo various organic transformations. These properties are exploited in synthetic chemistry to produce a wide range of derivative compounds with applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis (Grisorio et al., 2007; Worlikar et al., 2009).

Scientific Research Applications

Metal Ion Complex Studies : This compound is used for studying metal ion complexes of quinones and semiquinone radical anions, providing insights into electron-transfer reactivity (Yuasa, Suenobu, & Fukuzumi, 2006).

Photoactive Conjugated Porous Polymeric Frameworks : It serves as a building block for creating photoactive conjugated porous polymeric frameworks. These frameworks are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light (Monterde et al., 2020).

Modification of Emission Properties in Conjugated Copolymers : The post-modification of 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione conjugated copolymers leads to changes in emission properties, such as blue emission in quinoxaline-containing copolymers and green emission in phenazine-containing copolymers (Alameddine et al., 2019).

Electrochemical Behavior Studies : This compound is involved in the study of electrochemical behavior, particularly in the context of selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Medical Applications : 2,7-Dibromophenanthrene-9,10-dione has potential medical applications, as evidenced by the isolation of its derivatives from Cannabis sativa, which may have therapeutic benefits (Cheng, Kong, Hu, & Li, 2010).

Apoptosis Induction in Tumor Cells : The compound's orthoquinone moiety is essential for its ability to induce apoptosis in tumor cells, highlighting its potential in cancer research (Hatae et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2,7-Dibromophenanthrene-9,10-dione is the formation of semiconducting small molecules, oligomers, and polymers in applications of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Mode of Action

The bromo-function groups at the 2,7-positions of this compound give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines .

Biochemical Pathways

The compound is involved in the oxidative coupling reaction of 2-arylbenzoic acids, acting as a photosensitizer . This reaction is part of the broader class of photochemical reactions, which are critical in many biological and chemical systems.

Pharmacokinetics

Its physical properties such as a melting point of 331°c (lit) suggest that it may have low bioavailability due to poor solubility

Result of Action

The compound is used as an intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers. It has been used as an emitter in pure organic-based phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11% .

Action Environment

The compound is stable in air but can decompose under light . Therefore, environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

2,7-Dibromophenanthrene-9,10-dione is a very useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers in applications of OFETs, OLEDs, and OPVs . It has been used as a photosensitizer in the dehydrogenative lactonization of 2-arylbenzoic acids , and as an emitter in purely organic phosphorescent light-emitting diodes . These applications suggest promising future directions for this compound in the field of organic electronics.

properties

IUPAC Name |

2,7-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIIBSPYWTOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295502 | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84405-44-7 | |

| Record name | 84405-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

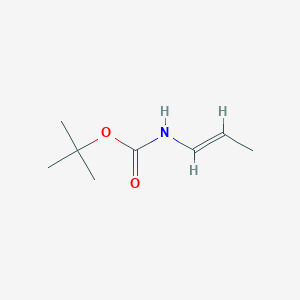

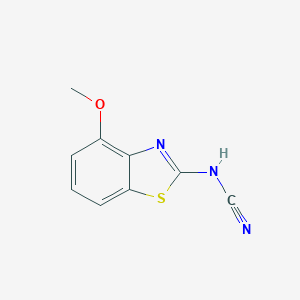

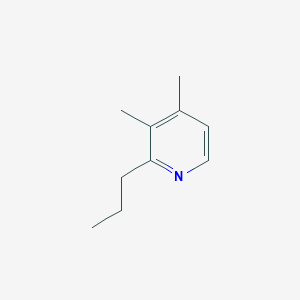

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

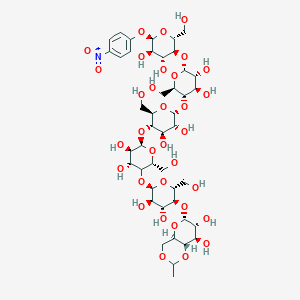

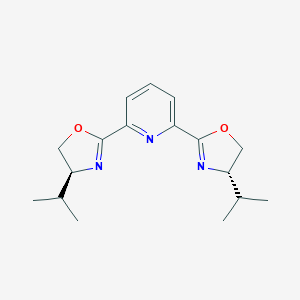

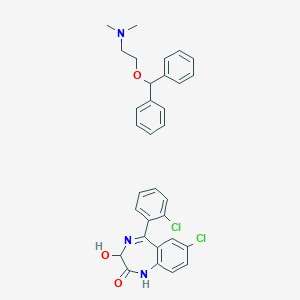

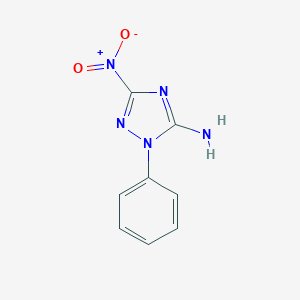

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)